An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromopropanamide
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromopropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopropanamide is a halogenated amide of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromine atom and an amide functional group, allows for a variety of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and key experimental methodologies related to 2-Bromopropanamide.
Chemical Properties and Structure
2-Bromopropanamide, with the IUPAC name 2-bromopropanamide, is a solid at room temperature.[1] It is characterized by the presence of a bromine atom at the alpha-position to the carbonyl group of propanamide.
Structure
The chemical structure of 2-Bromopropanamide is depicted below:
Molecular Formula: C₃H₆BrNO[2]
Canonical SMILES: CC(C(=O)N)Br[2]
InChI: InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromopropanamide is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 151.99 g/mol | [2] |
| Melting Point | 123-125 °C | [1][3] |
| Boiling Point | 248.3 °C (at 760 mmHg) | [1][4] |
| Density | 1.644 g/cm³ | [1][4] |
| Solubility | Slightly soluble in benzene (B151609) and chloroform. | [1][4] |
| CAS Number | 5875-25-2 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Bromopropanamide are crucial for its application in research and development. The following sections provide cited experimental protocols.
Synthesis of 2-Bromopropanamide
A common and effective method for the synthesis of 2-Bromopropanamide involves a two-step process: the α-bromination of propionic acid via the Hell-Volhard-Zelinsky reaction to form 2-bromopropionyl bromide, followed by amidation.
Step 1: Synthesis of 2-Bromopropionyl Bromide (Hell-Volhard-Zelinsky Reaction)
This reaction facilitates the selective bromination of the α-carbon of a carboxylic acid.[3]
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Materials: Propionic acid, red phosphorus (catalytic amount), and bromine.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus.
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Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled to maintain a gentle reflux.
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After the addition is complete, continue to heat the reaction mixture until the evolution of hydrogen bromide gas ceases, indicating the completion of the reaction.
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The resulting crude 2-bromopropionyl bromide can be purified by distillation.
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Step 2: Amidation of 2-Bromopropionyl Bromide
The acyl bromide is then converted to the corresponding amide by reaction with ammonia (B1221849).
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Materials: 2-Bromopropionyl bromide, concentrated aqueous ammonia.
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Procedure:
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Cool a solution of concentrated aqueous ammonia in an ice bath.
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Slowly add the purified 2-bromopropionyl bromide to the cold ammonia solution with vigorous stirring. This reaction is highly exothermic and the temperature should be carefully controlled.
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The 2-Bromopropanamide product will precipitate out of the solution as a solid.
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Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted ammonia and ammonium (B1175870) bromide.
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The following diagram illustrates the general workflow for the synthesis of 2-Bromopropanamide.
Caption: A logical workflow for the synthesis and purification of 2-Bromopropanamide.
Purification by Recrystallization
Crude 2-Bromopropanamide can be purified by recrystallization to obtain a product of high purity.
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Solvent Selection: A suitable solvent for recrystallization is one in which 2-Bromopropanamide has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system, such as ethanol-water, is often effective.
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Procedure:
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Dissolve the crude 2-Bromopropanamide in a minimal amount of hot ethanol (B145695).
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If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.
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To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
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Add a few more drops of hot ethanol until the solution becomes clear again.
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Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
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Analytical Methods
The purity and identity of 2-Bromopropanamide can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, can be used. A typical gradient might run from a low percentage of B to a high percentage of B over 20-30 minutes.
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Detection: As 2-Bromopropanamide lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often employed.
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Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.
Gas Chromatography (GC)
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Column: A non-polar or medium-polarity capillary column is generally used.
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Carrier Gas: Helium or nitrogen is a common carrier gas.
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Injector and Detector Temperatures: The injector and detector (e.g., Flame Ionization Detector - FID) temperatures are set high enough to ensure vaporization and prevent condensation.
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Oven Temperature Program: A temperature ramp is programmed to ensure good separation of the analyte from any impurities.
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Sample Preparation: The sample is dissolved in a volatile organic solvent.
Signaling Pathways
Currently, there is a lack of published scientific literature detailing the involvement of 2-Bromopropanamide in specific biological signaling pathways. Its primary utility reported in the literature is as a reagent in organic synthesis.[1] Further research would be required to elucidate any potential biological activity and its mechanism of action.
Conclusion
2-Bromopropanamide is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and purification protocols outlined in this guide provide a solid foundation for its preparation and use in a laboratory setting. While its biological activity is not yet extensively explored, its structural features suggest potential for its use as a scaffold in the design of new bioactive molecules. The provided methodologies for synthesis and analysis will aid researchers in the consistent production and characterization of this compound for further investigation.
